molecular formula C9H6F4O2 B1526597 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid CAS No. 1070761-76-0

3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B1526597
CAS No.: 1070761-76-0
M. Wt: 222.14 g/mol
InChI Key: JECYHAUUPAXQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound features a trifluoromethyl group (-CF₃) and a fluorine atom attached to a benzene ring, which is also substituted with a methyl group (-CH₃) and a carboxylic acid group (-COOH). The presence of these electronegative fluorine atoms significantly influences the chemical properties of the compound, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding methylbenzoic acid followed by trifluoromethylation

  • Direct Fluorination: Direct fluorination of the precursor molecule using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) can also be employed.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.

  • Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are typical reagents for electrophilic substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acid derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced forms.

  • Substitution: Nitrobenzoic acids, sulfonic acids, and other substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure enhances the stability and bioactivity of the resulting compounds, making it valuable in drug design and development.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways that involve the carboxylic acid group and the fluorinated aromatic ring. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards biological targets, enhancing its pharmacological properties.

Comparison with Similar Compounds

  • 2-Fluoro-3-methyl-4-(trifluoromethyl)benzoic acid

  • 3-Fluoro-2-methylbenzoic acid

  • 4-(Trifluoromethyl)benzoic acid

Uniqueness: 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid stands out due to its specific arrangement of fluorine and methyl groups, which provides distinct chemical and biological properties compared to its analogs. This unique structure allows for targeted applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-5(8(14)15)2-3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYHAUUPAXQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070761-76-0
Record name 3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25.0 g (120.1 mmol) of 3-fluoro-4-trifluoromethylbenzoic acid were dissolved in 250 ml of dry THF, and 100.9 ml (2.5M in hexane, 252.3 mmol) of n-butyllithium were added dropwise at a temperature of −40° C. The mixture was stirred for 3.5 h, and a solution of 51.2 g (360.4 mmol) of iodomethane in 50 ml of dry THF was then added. The mixture was stirred for 16 h, and after half an hour the temperature slowly increased to RT. For work-up, 150 ml of 1M HCl were added carefully. The mixture was extracted with diethyl ether, and the organic phase was then extracted with 1M NaOH. The aqueous phase was acidified and then extracted with diethyl ether. The organic phase was washed with water, dried and concentrated. The residue was triturated with n-heptane, and the solid was collected by filtration. What was isolated were 13.5 g of the pure product.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100.9 mL
Type
reactant
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
13.5 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.